
2-Methyl-2,5-dihydropyran-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2,5-dihydropyran-6-one is a heterocyclic organic compound that belongs to the class of dihydropyranones It is characterized by a six-membered ring containing one oxygen atom and a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,5-dihydropyran-6-one can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions can yield the desired compound . Another method includes the use of N-heterocyclic carbene (NHC) precatalysts in reactions involving enals and ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2,5-dihydropyran-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones, while reduction can produce saturated dihydropyran derivatives.
Applications De Recherche Scientifique
2-Methyl-2,5-dihydropyran-6-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various organic compounds and heterocycles.
Biology: The compound exhibits biological activities, including antimicrobial and antifungal properties.
Medicine: It is used in the development of pharmaceutical agents due to its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-Methyl-2,5-dihydropyran-6-one involves its interaction with molecular targets and pathways within biological systems. The compound’s electrophilic and nucleophilic sites allow it to participate in various biochemical reactions. For instance, it can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
2-Methyl-2,5-dihydropyran-6-one can be compared with other similar compounds, such as:
5,6-Dihydro-2H-pyran-2-one: Another dihydropyranone with similar structural features but different substituents.
4-Methyl-5,6-dihydropyran-2-one: A closely related compound with a methyl group at a different position.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
823-23-4 |
|---|---|
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
2-methyl-2,5-dihydropyran-6-one |
InChI |
InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h2-3,5H,4H2,1H3 |
Clé InChI |
PDMMTNYAGBLROC-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


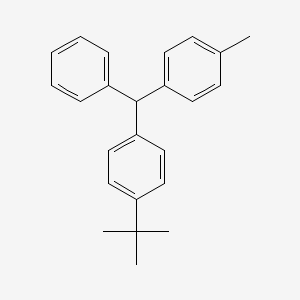
![6-ethyl 3-methyl 2-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14138984.png)
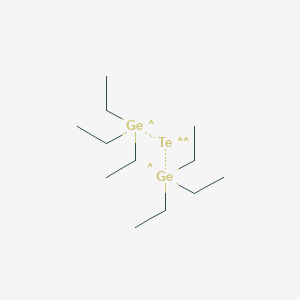
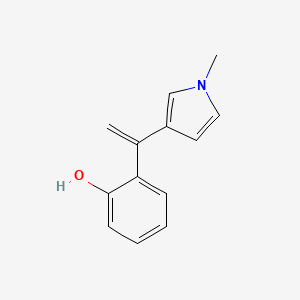
![1'-(4-(tert-butyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14139002.png)


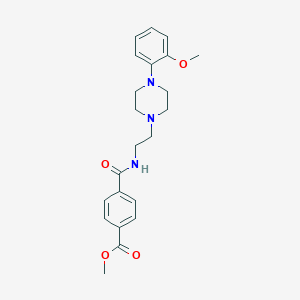
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)

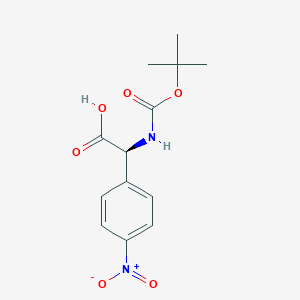
![1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one](/img/structure/B14139053.png)
![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14139057.png)
![1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14139062.png)
